9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a fused ring system, which is crucial for its interaction with biological targets .
Mechanism of Action
Target of Action
The primary target of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation .
Mode of Action
this compound interacts with DNA by intercalation . This interaction disrupts vital processes for DNA replication , which can lead to cell death in cancerous cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication . The compound’s intercalation into the DNA helix disrupts these pathways, leading to downstream effects such as inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of DNA replication and induction of cell death . These effects can lead to its cytotoxic activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
The 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline compound, like other 6H-indolo[2,3-b]quinoxaline derivatives, interacts with DNA through intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and cytotoxic activities . The thermal stability of the intercalated complex between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is an important parameter for elucidating these activities .
Cellular Effects
The interaction of this compound with DNA can disrupt cellular processes, influencing cell function . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves intercalation into the DNA helix . This intercalation disrupts processes vital for DNA replication, exerting its antiviral and cytotoxic effects
Temporal Effects in Laboratory Settings
Related 6H-indolo[2,3-b]quinoxaline derivatives have shown remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling .
Preparation Methods
The synthesis of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a brominating agent . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the bromine and pentyl substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of bromine, which may alter its biological activity.
6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline: Features a propynyl group, which can affect its interaction with biological targets.
Properties
IUPAC Name |
9-bromo-6-pentylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUUURGIJTLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.